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molecular formula C8H7F2N B177666 4,6-Difluoroindoline CAS No. 199526-98-2

4,6-Difluoroindoline

Cat. No. B177666
M. Wt: 155.14 g/mol
InChI Key: SPLRNYJYNJAJHJ-UHFFFAOYSA-N
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Patent
US07851617B2

Procedure details

A mixture of 3,5-difluorophenyl hydrazine hydrochloride (5.0 g) and ethyl pyruvate (4.6 ml) methyl alcohol (25 ml) was refluxed for 1 hour, and the solvent was evaporated under reduced pressure. The residual solid was triturated with hexane to give ethyl 2-(3,5-difluorophenyl hydrazino)propionate (4.65 g) as colorless crystals. mp 139-141° C. APCI-Mass m/Z 243 (M+H). (2) A suspension of the above compound (4.65 g) in toluene (47 ml) was added to polyphosphoric acid (23 g), and the mixture was refluxed for 3 hours under argon atmosphere. After being cooled to room temperature, thereto were added water and ethyl acetate, and the resultant mixture was stirred at room temperature. The insoluble materials were filtered off, and the filtrate was separated. The aqueous layer was extracted with ethyl acetate, and the combined organic layer was washed with successively water, a saturated aqueous sodium hydrogen carbonate solution and brine. After being dried over magnesium sulfate and treated with activated carbon, the insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual solid was triturated with diisopropyl ether—hexane (1:1) to give ethyl 4,6-difluoroindole-2-carboxylate (3.48 g) as pale yellow crystals. mp 153-154° C. ESI-Mass m/Z 224 (M−H). (3) A mixture of the above compound (3.48 g) in a 4 N aqueous sodium hydroxide solution (7.73 ml) and ethyl alcohol (35 ml) was refluxed for 15 minutes, and the organic solvent was evaporated under reduced pressure. Thereto was added water, and the mixture was washed with ethyl ether followed by being acidified with a 6 N aqueous hydrochloric acid solution. The resultant mixture was extracted with ethyl acetate, and the organic layer was washed with brine, dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure to give crude 4,6-difluoro-indole-2-carboxylic acid (3.01 g) as a pale brown solid. mp 253-254 (dec.). ESI-Mass m/Z 196 (M−H). (4) A mixture of the above compound (3.0 g) and copper powder (2.9 g) in quinoline (30 ml) was stirred at 200° C. for 5 hours under argon atmosphere. After being cooled to room temperature, the insoluble materials were filtered off and washed with ethyl acetate (100 ml). The filtrate was washed with a 6 N aqueous hydrochloric acid solution twice and brine. The each aqueous layer was extracted with ethyl acetate, and the combined organic layer was dried over magnesium sulfate and treated with activated carbon. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give 4,6-difluoroindole (2.60 g) as pale yellow oil. ESI-Mass m/Z 152 (M−H). (5) The above compound (2.33 g) was dissolved in 1,4-dioxane (30.4 ml), and thereto were added morpholine borane (6.15 g) and a 36% aqueous hydrochloric acid solution (2.64 ml) at room temperature. The mixture was refluxed for 2 hours, and then cooled to room temperature. Thereto was added a 6 N aqueous hydrochloric acid solution (12.2 ml), and the resultant mixture was refluxed for 15 minutes. The mixture was basified with a 10% aqueous sodium hydroxide solution at 0° C., and thereto was added water and extracted with ethyl acetate twice. The combined organic layer was washed with brine and dried over magnesium sulfate. The insoluble materials were filtered off, and the filtrate was evaporated under reduced pressure. The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1) to give the titled compound, 4,6-difluoroindoline (2.05 g) as colorless oil. APCI-Mass m/Z 156 (M+H). 1H-NMR (DMSO-d6) δ 2.90 (t, J=8.6 Hz, 2H), 3.52 (td, J=7.5, 1.3 Hz, 2H), 6.08-6.14 (m, 2H), 6.17 (td, J=10.0, 2.1 Hz, 1H).
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step One
[Compound]
Name
compound
Quantity
3 g
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Name
copper
Quantity
2.9 g
Type
catalyst
Reaction Step One

Identifiers

REACTION_CXSMILES
[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH2:4][CH2:5][NH:6]2>N1C2C(=CC=CC=2)C=CC=1.[Cu]>[F:1][C:2]1[CH:10]=[C:9]([F:11])[CH:8]=[C:7]2[C:3]=1[CH:4]=[CH:5][NH:6]2

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
FC1=C2CCNC2=CC(=C1)F
Name
compound
Quantity
3 g
Type
reactant
Smiles
Name
Quantity
30 mL
Type
solvent
Smiles
N1=CC=CC2=CC=CC=C12
Name
copper
Quantity
2.9 g
Type
catalyst
Smiles
[Cu]

Conditions

Temperature
Control Type
UNSPECIFIED
Setpoint
200 °C
Stirring
Type
CUSTOM
Details
was stirred at 200° C. for 5 hours under argon atmosphere
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
After being cooled to room temperature
FILTRATION
Type
FILTRATION
Details
the insoluble materials were filtered off
WASH
Type
WASH
Details
washed with ethyl acetate (100 ml)
WASH
Type
WASH
Details
The filtrate was washed with a 6 N aqueous hydrochloric acid solution twice
EXTRACTION
Type
EXTRACTION
Details
The each aqueous layer was extracted with ethyl acetate
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
the combined organic layer was dried over magnesium sulfate
ADDITION
Type
ADDITION
Details
treated with activated carbon
FILTRATION
Type
FILTRATION
Details
The insoluble materials were filtered off
CUSTOM
Type
CUSTOM
Details
the filtrate was evaporated under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residual oil was purified by silica gel column chromatography (hexane:ethyl acetate=10:1-6:1)

Outcomes

Product
Details
Reaction Time
5 h
Name
Type
product
Smiles
FC1=C2C=CNC2=CC(=C1)F
Measurements
Type Value Analysis
AMOUNT: MASS 2.6 g

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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